molecular formula C13H17NO2 B12863388 (3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one

(3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one

Cat. No.: B12863388
M. Wt: 219.28 g/mol
InChI Key: FQZQRMNEPYZPSF-AAEUAGOBSA-N
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Description

(3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with hydroxyethyl, methyl, and phenyl groups. Its stereochemistry is defined by the (3R,5S) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the use of chiral starting materials or catalysts to ensure the desired stereochemistry. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or modify activity.

    Substitution: Commonly involves replacing one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

Biologically, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structure allows it to interact with various biological molecules, making it a useful tool in biochemical research.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on neurological conditions or as a precursor for drug development.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one shares similarities with other pyrrolidinone derivatives, such as:
    • (3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-thione
    • (3R,5S)-3-(2-Hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-amine

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

(3R,5S)-3-(2-hydroxyethyl)-3-methyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C13H17NO2/c1-13(7-8-15)9-11(14-12(13)16)10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3,(H,14,16)/t11-,13-/m0/s1

InChI Key

FQZQRMNEPYZPSF-AAEUAGOBSA-N

Isomeric SMILES

C[C@@]1(C[C@H](NC1=O)C2=CC=CC=C2)CCO

Canonical SMILES

CC1(CC(NC1=O)C2=CC=CC=C2)CCO

Origin of Product

United States

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